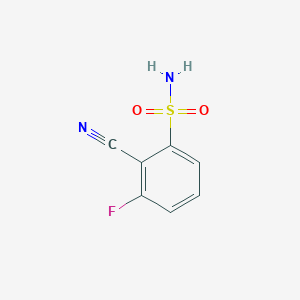

2-Cyano-3-fluorobenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O2S/c8-6-2-1-3-7(5(6)4-9)13(10,11)12/h1-3H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCVGMHEKUUZCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608215 | |

| Record name | 2-Cyano-3-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80022-95-3 | |

| Record name | 2-Cyano-3-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Cyano 3 Fluorobenzene 1 Sulfonamide Analogs

Reactivity of the Sulfonamide Moiety

The sulfonamide group is a cornerstone in medicinal chemistry and a versatile functional handle in organic synthesis. chemrxiv.orgresearchgate.net Its reactivity is centered around the nitrogen atom and the sulfur-carbon bond, allowing for a wide range of transformations.

The hydrogen atoms on the sulfonamide nitrogen are acidic, allowing for deprotonation and subsequent reaction with electrophiles. N-alkylation and N-arylation are fundamental reactions for modifying sulfonamide-containing molecules.

N-Alkylation can be achieved using various alkylating agents, such as alkyl halides or alcohols. organic-chemistry.orgionike.com The use of alcohols as "green" alkylating reagents is often facilitated by transition metal catalysts via a "borrowing hydrogen" methodology, which avoids the formation of harmful byproducts. ionike.com Catalytic systems employing metals like iron, copper, and manganese have proven effective for this transformation. organic-chemistry.orgionike.com For instance, Fe(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols proceeds in high yields. ionike.com

N-Arylation typically involves cross-coupling reactions, which have become a powerful tool for forming carbon-nitrogen bonds. nih.gov Catalytic systems based on palladium and copper are commonly employed. organic-chemistry.orgnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a notable example used extensively in pharmaceutical synthesis. nih.govyoutube.com Transition-metal-free approaches have also been developed, utilizing reagents like o-silylaryl triflates in the presence of cesium fluoride (B91410) to arylate sulfonamides under mild conditions. nih.gov

| Transformation | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | Alcohols, MnO₂ | Solvent-free, uses green alkylating agents. | organic-chemistry.org |

| N-Alkylation | Benzylic Alcohols, FeCl₂/K₂CO₃ | Proceeds via borrowing hydrogen method, high yields. | ionike.com |

| N-Arylation | Aryl Halides, Cu or Pd catalysts | Powerful method for C-N bond formation (e.g., Buchwald-Hartwig). | nih.govnih.gov |

| N-Arylation | Phenylboronic Acids, Cu(OAc)₂ | Effective for various N-H containing compounds at room temperature. | organic-chemistry.org |

| N-Arylation | o-Silylaryl Triflates, CsF | Transition-metal-free, proceeds under mild conditions. | nih.gov |

| N,N-Diarylation | Aryl Bromides, Ni(cod)(DQ) | Effective for weakly nucleophilic N-arylsulfonamides without additional ligands. | organic-chemistry.org |

Beyond N-substitution, the primary sulfonamide group can be converted into several other functional groups, making it a versatile synthetic handle for late-stage functionalization of complex molecules. chemrxiv.org A key strategy involves the initial conversion of the sulfonamide to a sulfinate salt intermediate. chemrxiv.orgacs.org

This transformation can be achieved via a reductive deamination, for example, through an N-heterocyclic carbene (NHC)-catalyzed reaction with an aldehyde. chemrxiv.org The resulting sulfinate is a versatile intermediate that can be trapped with various electrophiles. For example, reaction with methyl iodide yields methyl sulfones, while oxidation with hydrogen peroxide produces sulfonic acids. chemrxiv.org This pathway allows for the conversion of a robust sulfonamide group into other valuable sulfur-containing functionalities under mild conditions, tolerant of many other functional groups. chemrxiv.org

Another important derivatization is the conversion of primary sulfonamides into sulfonyl chlorides. acs.orgresearchgate.net This can be accomplished by activating the NH₂ group with a pyrylium (B1242799) salt, which facilitates the transformation into one of organic synthesis's most useful electrophiles, the sulfonyl chloride. acs.orgresearchgate.net

| Starting Material | Intermediate | Reagents | Final Product | Reference |

|---|---|---|---|---|

| Primary Sulfonamide | Sulfinate Salt | 1. Aldehyde, NHC-catalyst 2. Methyl Iodide | Methyl Sulfone | chemrxiv.org |

| Primary Sulfonamide | Sulfinate Salt | 1. Aldehyde, NHC-catalyst 2. H₂O₂, Tungstic Acid | Sulfonic Acid | chemrxiv.orgacs.org |

| Primary Sulfonamide | Sulfinate Salt | 1. Aldehyde, NHC-catalyst 2. ¹⁵NH₄OH | ¹⁵N-labeled Sulfonamide | acs.org |

| Primary Sulfonamide | N/A | Pyrylium Salt (Pyry-BF₄) | Sulfonyl Chloride | acs.orgresearchgate.net |

In desulfonamidative reactions, the entire sulfonamide moiety acts as a leaving group, enabling cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net These transformations significantly broaden the synthetic utility of sulfonamides beyond their traditional roles.

The mechanism often involves the cleavage of the C(sp²)–SO₂ bond. nih.gov Transition-metal catalysis, particularly with palladium and nickel, is instrumental in these reactions. nih.govresearchgate.net For example, N-heteroaryl allylsulfones can serve as precursors to sulfinate reagents under palladium(0) catalysis, which then participate in cross-coupling reactions with aryl halides. nih.gov More recently, nickel-catalyzed reductive cross-coupling of arylsulfones with aryl bromides has been developed. nih.gov These methods showcase the arylsulfone group as a versatile arylation reagent in modern organic synthesis. nih.govresearchgate.net

Influence of Fluorine on Aromatic Reactivity and C-F Bond Transformations

The fluorine substituent on the aromatic ring of 2-Cyano-3-fluorobenzene-1-sulfonamide analogs profoundly influences their reactivity.

Fluorine exhibits dual electronic effects: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity and a moderate electron-donating resonance effect (+M or +R) via its lone pairs. researchgate.netnih.gov

Inductive Effect (-I): Fluorine's high electronegativity withdraws electron density from the aromatic ring through the sigma bond framework. nih.govnumberanalytics.com This effect generally deactivates the ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene (B151609). numberanalytics.com The withdrawal of electron density lowers the energy of the molecular orbitals, increasing the HOMO-LUMO gap and reducing reactivity towards electrophiles. nih.govnumberanalytics.com

Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This effect increases electron density at the ortho and para positions.

| Effect | Description | Impact on Reactivity | Reference |

|---|---|---|---|

| Inductive (-I) | Strong withdrawal of electron density through the σ-bond due to high electronegativity. | Deactivates the ring toward electrophilic attack. Stabilizes intermediates in nucleophilic attack. | nih.govnumberanalytics.comstackexchange.com |

| Resonance (+M) | Donation of electron density from fluorine's lone pairs into the π-system. | Directs electrophiles to ortho and para positions. Effect is generally weaker than the inductive effect. | researchgate.net |

| Overall Effect on EAS | Deactivating, but ortho/para directing. | Reactions are slower than on benzene. Substitution occurs primarily at positions ortho and para to fluorine. | researchgate.netnumberanalytics.com |

| Overall Effect on SNAᵣ | Activating. | Stabilizes the Meisenheimer complex, making fluoroarenes highly reactive in SNAᵣ. | stackexchange.com |

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage exceptionally challenging. nih.govrsc.org Despite this stability, several methods for C-F bond functionalization have been developed, driven by the need to access partially fluorinated compounds from readily available polyfluorinated feedstocks. nih.govresearchgate.net

Mechanisms for C-F bond cleavage can be broadly categorized:

Enzymatic Cleavage: Certain metalloenzymes, such as cytochrome P450 and various dioxygenases, can catalyze the cleavage of C-F bonds. rsc.orgnih.govrsc.org These biocatalytic processes often involve high-valent metal-oxo species that can perform hydroxylation or other oxidative transformations on the fluorinated substrate, leading to defluorination. rsc.orgrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond functionalization under mild conditions. nih.gov These reactions proceed via radical intermediates. nih.govresearchgate.net Typically, a photocatalyst, upon excitation, engages in a single-electron transfer with a substrate or a sacrificial electron donor/acceptor, generating a radical anion or cation of the fluoroarene, which can then fragment to release a fluoride ion. nih.gov

Transition Metal-Mediated Cleavage: This can occur through several pathways, including oxidative addition of the C-F bond to an electron-rich, low-valent metal center. nih.gov

Lewis Acid-Mediated Cleavage: Strong Lewis acids can coordinate to the fluorine atom, facilitating fluoride abstraction to generate a carbocation intermediate. nih.gov

These advanced methods provide synthetic routes to transform the robust C-F bond, enabling the synthesis of novel fluorinated molecules that would be difficult to access through traditional fluorination chemistry. nih.govresearchgate.net

Stereoelectronic Effects of Fluorine on Molecular Conformation and Reactivity

The fluorine atom, despite being the most electronegative element, exhibits a nuanced and sometimes counterintuitive influence on the reactivity of aromatic systems like this compound. Its effect is a delicate balance of two opposing electronic factors: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R or +M). researchgate.netlibretexts.org

The inductive effect stems from fluorine's high electronegativity, which polarizes the carbon-fluorine sigma bond, withdrawing electron density from the aromatic ring. researchgate.netlibretexts.org This effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. libretexts.orgmsu.edu However, this deactivation is less pronounced than that observed with other halogens like chlorine and bromine. libretexts.org The reactivity of halogen-substituted benzene rings towards electrophilic substitution follows the order of electronegativity, with fluorobenzene (B45895) being the most reactive among them (F > Cl > Br > I). libretexts.orglibretexts.org

Conversely, the resonance effect involves the donation of one of fluorine's lone pairs of electrons into the π-system of the benzene ring. libretexts.orglumenlearning.com This donation increases the electron density at the ortho and para positions, which counteracts the inductive withdrawal to some extent. While the inductive effect is generally stronger, the resonance effect is significant enough to direct incoming electrophiles to the ortho and para positions. libretexts.org This makes fluorine a deactivating, yet ortho-para directing substituent. In the case of fluorobenzene, this leads to a striking regioselectivity, with reactions at the para position often occurring faster than at a single position on benzene itself, yielding up to 90% of the para-substituted product in some cases. acs.org

The interplay of these effects is summarized in the table below.

| Halogen Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS Reactivity | Directing Influence |

| -F | Strong Withdrawal (-I) | Weak Donation (+R) | Weak Deactivator | Ortho, Para |

| -Cl | Strong Withdrawal (-I) | Weak Donation (+R) | Moderate Deactivator | Ortho, Para |

| -Br | Strong Withdrawal (-I) | Weak Donation (+R) | Moderate Deactivator | Ortho, Para |

| -I | Strong Withdrawal (-I) | Weak Donation (+R) | Moderate Deactivator | Ortho, Para |

This table illustrates the competing electronic effects of halogen substituents on an aromatic ring.

Reactivity of the Cyano Group in Aromatic Systems

The cyano (-C≡N) group is a versatile functional group whose reactivity is dominated by the electrophilic nature of the nitrile carbon and its powerful electron-withdrawing properties.

The triple bond in the nitrile group is susceptible to nucleophilic addition. The electrophilic carbon atom can be attacked by a wide range of nucleophiles, leading to a variety of chemical transformations. libretexts.org This reactivity provides a powerful tool for synthetic chemistry, allowing the cyano group to serve as a precursor to other important functional groups.

Under basic conditions, the hydroxide (B78521) anion can add to the nitrile carbon, which, after protonation and tautomerization, forms a primary amide. rsc.org With harsher conditions or prolonged reaction times, the amide can be further hydrolyzed to a carboxylic acid. rsc.org Organometallic reagents, such as Grignard and organolithium reagents, readily add to the nitrile to form an intermediate imine anion. libretexts.org Subsequent aqueous workup hydrolyzes this intermediate to yield a ketone. libretexts.org Furthermore, nitriles can be reduced. For instance, reduction with diisobutylaluminium hydride (DIBALH) followed by hydrolysis yields an aldehyde. libretexts.org

The table below summarizes key transformations of the aromatic nitrile group.

| Reagent(s) | Product Functional Group | Reaction Type |

| H₂O, H⁺ or OH⁻ (mild) | Amide | Hydrolysis |

| H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid | Hydrolysis |

| 1. RMgX or RLi2. H₃O⁺ | Ketone | Nucleophilic Addition |

| 1. DIBALH2. H₂O | Aldehyde | Reduction |

This interactive table outlines common synthetic transformations starting from an aromatic nitrile.

The cyano group is one of the most powerful electron-withdrawing groups (EWGs) used in organic chemistry. numberanalytics.com It strongly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. lumenlearning.comquora.com This deactivation occurs through two distinct mechanisms:

Inductive Effect (-I): The nitrogen atom is highly electronegative, and the carbon of the cyano group is sp-hybridized, which increases its electronegativity. This results in a strong pull of electron density away from the aromatic ring through the sigma bond. quora.com

Resonance Effect (-R or -M): The cyano group can withdraw π-electrons from the aromatic ring through resonance, delocalizing the ring's electron density onto the nitrogen atom. lumenlearning.com This effect creates partial positive charges at the ortho and para positions of the ring. quora.com

Because the ortho and para positions are rendered electron-deficient, electrophilic attack is disfavored at these sites. Consequently, any EAS reaction that does occur is directed primarily to the meta position. libretexts.org The combined inductive and resonance effects significantly increase the activation energy of the reaction by destabilizing the positively charged intermediate (the arenium ion), thus slowing the reaction rate dramatically compared to unsubstituted benzene. msu.edulibretexts.org

Synergistic Effects of Multiple Substituents on Chemical Transformations

In a molecule like this compound, the reactivity is governed by the combined influence of all three substituents. The interplay between the fluoro (-F), cyano (-CN), and sulfonamide (-SO₂NH₂) groups determines the regioselectivity of reactions and has a profound impact on reaction kinetics and thermodynamics.

Predicting the outcome of a reaction on a multi-substituted benzene ring requires an analysis of the directing effects of each group. msu.edu In this specific analog, all three substituents are deactivating towards electrophilic aromatic substitution. However, their directing effects differ:

-SO₂NH₂ (at C1): A strong deactivating, meta-directing group.

-CN (at C2): A strong deactivating, meta-directing group. libretexts.orgquora.com

-F (at C3): A deactivating, ortho-para directing group. libretexts.org

The available positions for substitution are C4, C5, and C6. The directing effects of the existing substituents on these positions can be categorized as either reinforcing (multiple groups directing to the same position) or antagonistic (groups directing to different positions). msu.edu

| Available Position | Directed by -SO₂NH₂ (at C1) | Directed by -CN (at C2) | Directed by -F (at C3) | Overall Influence |

| C4 | - | Meta | Ortho | Reinforcing |

| C5 | Meta | - | - | Antagonistic |

| C6 | - | Meta | Para | Reinforcing |

This table analyzes the directing influences of the substituents on the remaining available positions of the benzene ring for an electrophilic attack.

As shown in the table, the ortho-directing effect of the fluorine and the meta-directing effect of the cyano group reinforce each other, strongly favoring substitution at position C4. Similarly, the para-directing effect of fluorine and the meta-directing effect of the cyano group reinforce substitution at position C6. The sulfonamide group directs towards C5. Given that the ortho-para directing influence of fluorine and the meta-directing nature of the cyano group work in concert for positions 4 and 6, these are the most likely sites for electrophilic attack. The ultimate regiochemical outcome would depend on the specific reaction conditions and the steric hindrance around each position.

Conversely, for nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups ortho and para to a potential leaving group accelerates the reaction. libretexts.org In this molecule, the cyano and sulfonamide groups could activate the fluorine atom for displacement by a strong nucleophile.

The kinetics and thermodynamics of reactions involving multi-substituted benzenes are dictated by the electronic properties of the substituents. nih.gov The presence of three deactivating groups on the benzene ring—sulfonamide, cyano, and fluoro—has a significant impact on reaction rates.

For electrophilic aromatic substitution, the cumulative electron-withdrawing nature of these substituents makes the ring extremely electron-deficient. libretexts.org This severely destabilizes the positively charged arenium ion intermediate that is formed during the rate-determining step of the reaction. msu.edu The result is a very high activation energy and, consequently, an extremely slow reaction rate. libretexts.org Harsh conditions, such as high temperatures and strong acid catalysts, would be necessary to force an electrophilic substitution to proceed.

| Compound | Relative Rate of Nitration (vs. Benzene) |

| Benzene | 1 |

| Toluene | 25 |

| Fluorobenzene | ~0.15 |

| Chlorobenzene | 0.033 |

| Benzonitrile | ~1 x 10⁻⁴ |

| Nitrobenzene | 6 x 10⁻⁸ |

| This compound | Extremely Low (<< 10⁻⁸) |

This table provides a qualitative comparison of reaction rates for electrophilic nitration, illustrating the powerful deactivating effect of multiple electron-withdrawing groups.

Advanced Characterization Techniques and Spectroscopic Analysis for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of 2-Cyano-3-fluorobenzene-1-sulfonamide, offering unparalleled insight into its molecular framework and the subtle interplay of its constituent atoms.

Application of ¹⁹F NMR for Electronic Environment Probing and Structure Verification

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool for the analysis of this compound. The ¹⁹F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, rendering it highly sensitive to its local electronic environment. The chemical shift of the fluorine atom is exquisitely sensitive to the electronic effects of the neighboring cyano and sulfonamide groups, as well as to through-space interactions.

Computational methods, such as Density Functional Theory (DFT), are increasingly employed to predict ¹⁹F NMR chemical shifts with a high degree of accuracy. Such calculations for this compound would provide a theoretical spectrum that could be used to confirm the identity of the synthesized compound in the absence of an experimental standard.

Table 1: Predicted ¹⁹F NMR Data for this compound and Related Compounds

| Compound | Predicted ¹⁹F Chemical Shift (ppm) vs. CFCl₃ | Notes |

|---|---|---|

| This compound | -105 to -120 | Expected range based on substitution effects. |

Multi-Nuclear NMR Techniques for Comprehensive Structural and Dynamic Insights

A complete structural elucidation of this compound is achieved through the application of a suite of multi-nuclear NMR experiments.

¹H NMR: Provides information on the aromatic protons, their coupling patterns revealing their relative positions on the benzene (B151609) ring. The protons of the sulfonamide NH₂ group would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: Reveals the number of unique carbon environments in the molecule. The carbon atoms directly attached to the fluorine, cyano, and sulfonamide groups will exhibit characteristic chemical shifts and C-F coupling constants, further confirming the substitution pattern.

¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, this technique can provide direct information about the electronic environment of the nitrogen atoms in the cyano and sulfonamide groups.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An X-ray crystal structure of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, offering insights into the hybridization and bonding characteristics.

Conformation: The torsional angles defining the orientation of the sulfonamide and cyano groups relative to the benzene ring. This is particularly important for understanding potential intramolecular interactions, such as hydrogen bonding.

Intermolecular interactions: The packing of the molecules in the crystal lattice, revealing intermolecular forces like hydrogen bonds involving the sulfonamide group and π-π stacking of the aromatic rings.

Advanced Mass Spectrometry for Reaction Intermediates and Pathway Elucidation

Advanced mass spectrometry (MS) techniques, particularly when coupled with chromatographic separation methods (LC-MS or GC-MS), are indispensable for the analysis of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which can be used to confirm the structure and identify specific functional groups. For sulfonamides, common fragmentation pathways involve the cleavage of the C-S and S-N bonds.

In the context of synthesizing this compound, advanced MS techniques are invaluable for identifying reaction intermediates and byproducts. By analyzing the reaction mixture at different time points, it is possible to gain insights into the reaction mechanism and optimize the synthetic conditions. For instance, the detection of the precursor, 2-Cyano-3-fluorobenzene-1-sulfonyl chloride, or any partially reacted intermediates would provide crucial information for process control. The PubChem database provides predicted collision cross-section (CCS) values for the precursor, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | 201.0131 | Protonated molecule |

| [M-SO₂NH₂]⁺ | 120.0185 | Loss of sulfonamide group |

Spectroscopic Investigations of Electronic and Optical Properties

The electronic and optical properties of this compound are governed by the interplay of the aromatic ring and its electron-withdrawing cyano and sulfonamide substituents, along with the fluorine atom.

UV-Visible Spectroscopy: The ultraviolet (UV) absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to the π-π* transitions of the substituted benzene ring. The position and intensity of these bands are influenced by the electronic nature of the substituents. Solvatochromism studies, where the UV-Vis spectrum is recorded in solvents of varying polarity, can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation.

Fluorescence Spectroscopy: While not all aromatic sulfonamides are fluorescent, the presence of the rigid aromatic system and the potential for intramolecular charge transfer could lead to emissive properties. If fluorescent, the excitation and emission spectra would provide information about the electronic structure of the excited state. The fluorescence quantum yield and lifetime would be important parameters to characterize its photophysical behavior.

While specific experimental data on the electronic and optical properties of this compound are not available, theoretical calculations can be used to predict its absorption and emission characteristics. Time-dependent DFT (TD-DFT) is a powerful computational tool for modeling the electronic transitions and predicting the UV-Visible absorption spectrum.

Academic Research Opportunities and Non Biological Applications of 2 Cyano 3 Fluorobenzene 1 Sulfonamide Scaffolds

Role as Versatile Building Blocks in Contemporary Organic Synthesis

Organic building blocks are functionalized molecules that serve as the basic components for constructing more complex molecular architectures. rsc.org The 2-cyano-3-fluorobenzene-1-sulfonamide structure, and its direct precursor 2-cyano-3-fluorobenzene-1-sulfonyl chloride, are considered versatile small molecule scaffolds in organic synthesis. cymitquimica.com The presence of multiple reactive sites and modulating functional groups—the sulfonamide, the cyano group, and the fluorine atom—allows for a high degree of chemical manipulation.

The primary utility of the this compound scaffold lies in its ability to act as a precursor for more elaborate molecules. The sulfonamide group is a key functional handle for a variety of chemical transformations. The synthesis of sulfonamides often involves the use of sulfonyl chlorides, which are reacted with amines to form the stable sulfonamide linkage. ucl.ac.uk This fundamental reaction allows chemists to connect the 2-cyano-3-fluorophenyl ring to a vast array of other molecular fragments.

The fluorine atom and the cyano group also play crucial roles. The fluorine atom can influence the reactivity of the aromatic ring through its strong electron-withdrawing inductive effect, which can direct the course of further chemical modifications on the ring. researchgate.net The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, offering multiple pathways for molecular elaboration. rsc.org This multi-functionality makes the scaffold a valuable starting point for creating diverse and complex chemical structures for research purposes.

Table 1: Synthetic Utility of Functional Groups in the this compound Scaffold

| Functional Group | Potential Chemical Transformations | Role in Building Complex Architectures |

|---|---|---|

| Sulfonamide | N-alkylation, N-arylation, conversion to sulfonyl fluorides | Serves as a robust linking point to connect the scaffold to other molecular moieties. |

| Cyano Group | Hydrolysis to carboxylic acid, reduction to primary amine, cycloadditions | Provides a versatile handle for chain extension or introduction of new functional groups. rsc.org |

| Fluorine Atom | Nucleophilic aromatic substitution (under certain conditions) | Modulates the electronic properties and reactivity of the benzene (B151609) ring, influencing reaction outcomes. researchgate.net |

| Aromatic Ring | Electrophilic aromatic substitution, cross-coupling reactions | Acts as a rigid core structure onto which further complexity can be built. |

Beyond the synthesis of discrete molecules, the this compound scaffold is a valuable precursor for creating novel functional materials with specific non-biological properties. The incorporation of fluorine and sulfonamide groups into polymers and other materials can impart unique characteristics such as high thermal stability, chemical resistance, and specific ionic conductivity. nih.gov

One significant area of application is in the development of advanced electrolytes for energy storage devices. For instance, fluorinated aryl sulfonimides, which can be synthesized from sulfonamide precursors, have been developed as modular salts for solid-state polymer electrolytes in batteries. mit.edu These "Fluorinated Aryl Sulfonimide Tagged (FAST) salts" offer excellent stability and can be chemically modified to optimize their properties, a task difficult with conventional salts like LiTFSI. mit.edu

Furthermore, highly fluorinated polymers containing sulfonamide groups have been synthesized and used as pseudo-stationary phases and dynamic wall coatings in capillary electromigration separation methods. nih.gov These materials leverage the unique properties conferred by the fluorinated sulfonamide structure, such as hydro- and oleophobicity and weak intermolecular forces, to achieve high-efficiency separations of non-biological molecules like steroid hormones. nih.gov

Exploration in Chemical Probe Development for Investigating Chemical Systems

Chemical probes are small molecules designed to study and manipulate chemical or biological systems. The development of highly selective probes is crucial for understanding complex environments. The this compound scaffold serves as an excellent starting point for the design of such tools, particularly for investigating chemical, rather than biological, systems.

The design of a selective chemical probe typically involves three key components: a recognition site to interact with the target, a signaling unit (like a fluorophore), and a mechanism that links recognition to a detectable signal. researchgate.net The sulfonamide scaffold is readily adaptable to this design framework.

A crucial strategy for achieving selectivity is to incorporate a reactive "warhead" that forms a covalent bond with its target. Aryl sulfonyl fluorides, which can be synthesized from sulfonamides, have emerged as highly versatile warheads for chemical probes. mdpi.comresearchgate.net Their reactivity is highly sensitive to the microenvironment, allowing them to selectively label specific amino acid residues like tyrosine, lysine, or serine within a protein's binding site. nih.govnih.gov This context-dependent reactivity is a key principle in designing selective tools. The electrophilicity of the sulfur atom in the sulfonyl fluoride (B91410) is tuned by the surrounding chemical environment, such as through hydrogen bonding to the fluorine atom, which activates the sulfur-fluorine bond for reaction. nih.gov

By starting with the this compound scaffold, chemists can synthesize derivatives that incorporate a recognition element and then convert the sulfonamide to a sulfonyl fluoride, creating a highly selective covalent probe. The cyano and fluoro groups on the aryl ring can further modulate the electronic properties and therefore the reactivity of the sulfonyl fluoride warhead, allowing for fine-tuning of its selectivity.

Reactivity-based probes are designed to undergo a specific chemical reaction with an analyte, which in turn generates a measurable signal, such as fluorescence. nih.gov This approach allows for the real-time monitoring of chemical processes. The sulfonamide scaffold can be incorporated into probes that utilize this mechanism.

For example, the sulfonyl fluoride group, derived from the sulfonamide, is an ideal reactive group for this purpose. Probes containing sulfonyl fluoride warheads have been developed to covalently engage specific targets. rsc.org This covalent labeling event can be designed to trigger a fluorescent signal, allowing researchers to monitor the engagement of the probe with its target in real-time.

The this compound structure provides a stable and synthetically accessible platform for building such probes. The sulfonamide can be derivatized with a fluorophore on one end and later converted to a reactive sulfonyl fluoride on the other, creating a complete reactivity-based probe.

Table 2: Principles for Designing Chemical Probes from Sulfonamide Scaffolds

| Design Principle | Implementation using this compound | Example Application (Conceptual) |

|---|---|---|

| Target Recognition | The sulfonamide nitrogen can be functionalized with a moiety that has a specific affinity for a target molecule or surface. | A probe designed to bind to a specific metal ion for environmental monitoring. |

| Signal Generation | A fluorophore can be attached to the scaffold. The reaction of the probe with its target unquenches or shifts the fluorescence. | A turn-on fluorescent probe that lights up upon reacting with a specific reactive oxygen species in a chemical system. |

| Covalent Labeling | The sulfonamide is converted to a sulfonyl fluoride, creating a reactive "warhead" for covalent modification. mdpi.comrsc.org | A probe to permanently label and identify active sites on a catalytic surface. |

| Tunable Reactivity | The cyano and fluoro groups on the aromatic ring electronically influence the reactivity of the sulfonyl fluoride warhead. nih.gov | Creating a series of probes with graded reactivity to study the kinetics of a chemical reaction. |

Contributions to Advanced Materials Science (Excluding biological applications)

The unique electronic properties imparted by the combination of cyano, fluoro, and sulfonamide groups make this scaffold a promising component for advanced materials. In materials science, the goal is to create substances with novel or superior physical and chemical properties.

The presence of both a strong electron-withdrawing cyano group and a highly electronegative fluorine atom can significantly influence the optoelectronic properties of organic materials. researchgate.net These substitutions are known to lower the HOMO and LUMO energy levels of conjugated molecules, which is a critical strategy in designing materials for organic electronics. For example, the strategic placement of cyano groups on organic molecules has been shown to affect their solid-state organization and fluorescence efficiency, properties that are vital for developing materials for organic light-emitting diodes (OLEDs). rsc.org Replacing fluorine with cyano groups in some polymers has been found to switch their charge transport characteristics, which is relevant for applications in field-effect transistors. researchgate.net

Therefore, the this compound scaffold can be envisioned as a key building block for novel organic semiconductors. By polymerizing or incorporating this unit into larger conjugated systems, materials scientists can explore the creation of new materials for applications in sensors, organic solar cells, and other electronic devices. The sulfonamide group provides a convenient point for polymerization or attachment to other material components.

Additionally, as previously mentioned, derivatization of this scaffold can lead to materials with specialized properties, such as highly fluorinated polymers with sulfonamide groups that function as effective separation media in analytical chemistry or as stable electrolytes in high-performance batteries. nih.govmit.edu

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-cyano-3-fluorobenzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonylation of a substituted benzene precursor. For example, chlorosulfonation of 3-fluoro-2-cyanobenzene derivatives can yield the sulfonyl chloride intermediate, which is then reacted with ammonia or amines. Temperature control (e.g., 0–6°C for intermediates) is critical to avoid side reactions like hydrolysis of the cyano group . Purity (>97%) is achievable via column chromatography or recrystallization, as seen in analogous chloro-fluoro-sulfonamide syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- ¹⁹F NMR : Distinguishes fluorine positional isomers (e.g., 3-fluoro vs. 4-fluoro) via chemical shift differences (~10–15 ppm for meta-substitution) .

- IR Spectroscopy : Confirms sulfonamide N–H stretching (~3300 cm⁻¹) and cyano group absorption (~2240 cm⁻¹) .

- High-Resolution MS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₇H₄FN₂O₂S: theoretical m/z 213.01) .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

- Methodological Answer : Mixed solvents (e.g., ethanol/water or dichloromethane/hexane) are preferred due to the compound’s moderate polarity. For analogs like 3-chloro-4-fluorobenzaldehyde, cold recrystallization (0–6°C) minimizes impurities .

Advanced Research Questions

Q. How do electronic effects of the cyano and fluorine substituents influence the sulfonamide’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing cyano group activates the sulfonamide’s sulfur atom for nucleophilic attack, while the fluorine’s inductive effect stabilizes intermediates. Computational studies (e.g., DFT calculations) can map charge distribution on the benzene ring and predict regioselectivity . Experimental validation via kinetic studies (e.g., reaction with amines under varying pH) is recommended .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives, such as conflicting enzyme inhibition results?

- Methodological Answer :

- Control Experiments : Verify assay conditions (e.g., buffer pH, ionic strength) that may alter sulfonamide ionization and binding .

- Meta-Analysis : Compare datasets using statistical tools (e.g., Bland-Altman plots) to identify systematic biases .

- Structural Validation : Confirm compound integrity via X-ray crystallography to rule out polymorphism or degradation .

Q. How can computational models (e.g., QSAR, molecular docking) predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- QSAR : Use descriptors like logP (lipophilicity) and topological polar surface area (TPSA) to predict membrane permeability .

- Docking Simulations : Map interactions between the sulfonamide group and target proteins (e.g., carbonic anhydrase) using software like AutoDock Vina . Validate with in vitro assays (e.g., SPR or ITC) .

Q. What are the challenges in scaling up synthetic routes for this compound while maintaining stereochemical integrity?

- Methodological Answer : Batch-to-batch variability in fluorination steps (e.g., use of F⁻ sources) can lead to regioisomers. Process optimization via flow chemistry or cryogenic reactors minimizes thermal degradation. Analytical quality control (e.g., HPLC with chiral columns) ensures stereochemical consistency .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in melting points reported for sulfonamide derivatives across literature sources?

- Methodological Answer :

- Standardized Calibration : Use certified reference materials (e.g., indium for DSC) to calibrate equipment .

- Sample Purity : Re-crystallize samples to >99% purity and report polymorphic forms (e.g., via PXRD) .

- Contextual Reporting : Document atmospheric conditions (e.g., humidity) that may affect thermal properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.